sec-Butyl Sulfide

Catalog No.
S708337
CAS No.
626-26-6
M.F
C8H18S
M. Wt
146.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sec-Butyl Sulfide

CAS Number

626-26-6

Product Name

sec-Butyl Sulfide

IUPAC Name

2-butan-2-ylsulfanylbutane

Molecular Formula

C8H18S

Molecular Weight

146.3 g/mol

InChI

InChI=1S/C8H18S/c1-5-7(3)9-8(4)6-2/h7-8H,5-6H2,1-4H3

InChI Key

IEBAOPMEYUWQPD-UHFFFAOYSA-N

SMILES

CCC(C)SC(C)CC

Canonical SMILES

CCC(C)SC(C)CC

Analytical Chemistry:

sec-Butyl sulfide has found limited application in analytical chemistry, specifically in the determination of dialkyl sulfides using a novel micropacked column technique. This technique involves coating chromosorb W with a specific compound and then using gas chromatography to separate and identify different dialkyl sulfides, including sec-butyl sulfide. The study demonstrated the effectiveness of this method in separating and quantifying various dialkyl sulfides, including sec-butyl sulfide, with good accuracy and precision [].

sec-Butyl sulfide, with the chemical formula C₈H₁₈S, is an organosulfur compound belonging to the class of sulfides. It features a butyl group attached to a sulfur atom, making it a member of the alkyl sulfide family. This compound is characterized by its flammable nature and can cause skin and eye irritation upon contact. Its molecular weight is approximately 146.32 g/mol, and it has a boiling point range of 180-191°C, making it a liquid at room temperature with a density of about 0.84 g/cm³ .

Typical of sulfides, including:

  • Oxidation: sec-Butyl sulfide can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used. The oxidation typically involves the loss of hydrogen atoms .
  • Nucleophilic Substitution: The sulfur atom can participate in nucleophilic substitution reactions, particularly with alkyl halides, leading to the formation of new sulfur-containing compounds.
  • Decomposition: Under extreme conditions, sec-butyl sulfide may decompose into simpler sulfur compounds and hydrocarbons.

sec-Butyl sulfide can be synthesized through several methods:

  • Nucleophilic Substitution: Reacting sec-butyl alcohol with hydrogen sulfide in the presence of an acid catalyst can yield sec-butyl sulfide.
  • Alkylation of Sulfides: The reaction between sodium hydrosulfide and sec-butyl bromide can also produce sec-butyl sulfide.
  • Reduction of Sulfoxides: Reducing agents can convert sulfoxides derived from sec-butyl alcohol into sec-butyl sulfide.

Several compounds share structural similarities with sec-butyl sulfide. Here are notable examples:

Compound NameMolecular FormulaUnique Features
n-Butyl SulfideC₄H₁₀SShorter carbon chain; less complex structure
Di-n-Butyl SulfideC₈H₁₈STwo butyl groups; used in industrial applications
tert-Butyl SulfideC₄H₁₀STertiary structure; different reactivity profile

Uniqueness of sec-Butyl Sulfide

sec-Butyl sulfide's unique feature lies in its specific structural arrangement that allows for distinct chemical reactivity compared to its linear counterparts like n-butyl sulfide. Its branched nature contributes to different physical properties such as boiling point and solubility characteristics.

Nucleophilic Substitution Reactions with Sodium Sulfide

Nucleophilic substitution reactions utilizing sodium sulfide represent a fundamental approach for synthesizing sec-butyl sulfide [1] [2]. The mechanism involves the nucleophilic attack of the sulfide anion on secondary butyl halides, primarily sec-butyl chloride or sec-butyl bromide [1] [3]. These reactions typically proceed through an SN2 mechanism when using primary alkyl halides, while secondary alkyl halides like sec-butyl chloride may undergo both SN1 and SN2 pathways depending on reaction conditions [4] [3].

The standard reaction conditions involve heating sec-butyl chloride with sodium sulfide in aqueous solution at temperatures ranging from 50 to 80 degrees Celsius for 15 to 20 hours [1] [5]. Under these conventional conditions, yields typically range from 70 to 80 percent, though reaction times are considerably lengthy [1]. The reaction mechanism begins with the formation of a sodium polysulfide solution by combining sodium sulfide with elemental sulfur in distilled water at 50 degrees Celsius for 40 minutes [1].

Research findings demonstrate that the choice of alkyl halide significantly influences reaction efficiency [1] [2]. Secondary butyl bromide exhibits higher reactivity compared to secondary butyl chloride due to the superior leaving group ability of bromide ions [5] [3]. However, secondary butyl chloride remains the preferred substrate in industrial applications due to its lower cost and easier availability [1].

The stereochemical outcome of these reactions depends on the mechanism pathway [4] [3]. SN2 reactions proceed with inversion of configuration, while SN1 reactions result in racemization due to the planar carbocation intermediate [4]. For sec-butyl sulfide synthesis, the predominant mechanism is typically SN1 due to the secondary nature of the alkyl halide [3].

Reaction ConditionsReaction TimeTemperature (°C)Yield (%)AdvantagesDisadvantages
Standard Conditions15-20 hours50-8070-80Simple setupLong reaction time
Phase Transfer Catalysis2-5 hours40-6080-90Faster reaction, higher yieldRequires catalyst recovery
Microwave Assisted10-30 minutes60-9085-95Significantly reduced time, highest yieldSpecialized equipment needed

Phase-Transfer Catalyzed Alkylation Strategies

Phase-transfer catalysis has emerged as a highly effective strategy for enhancing the synthesis of sec-butyl sulfide through improved reaction kinetics and yields [1] [6] [7]. The mechanism involves the use of quaternary ammonium salts that facilitate the transfer of ionic species between immiscible phases, thereby accelerating the nucleophilic substitution reaction [6] [8] [7].

Tetrabutylammonium bromide represents the most widely employed phase-transfer catalyst for sec-butyl sulfide synthesis [1] [6] [9]. The catalyst operates by forming ion pairs with the sulfide anion in the aqueous phase and subsequently transporting it to the organic phase where the alkyl halide resides [8] [7]. This process significantly enhances the effective concentration of the nucleophile in the organic phase, leading to accelerated reaction rates [6] [7].

Optimal reaction conditions for phase-transfer catalyzed synthesis involve using 5 to 10 mole percent tetrabutylammonium bromide in a dichloromethane-water biphasic system [1] [6]. The reaction temperature is maintained between 40 to 60 degrees Celsius, considerably lower than conventional methods [1]. Under these conditions, reaction times are reduced to 2 to 5 hours while achieving yields of 80 to 90 percent [1] [6].

The phase behavior of tetrabutylammonium salts plays a crucial role in determining catalytic activity [8] [7]. Research demonstrates that under oil-rich phase plus tetrabutylammonium bromide-rich liquid phase plus aqueous phase triphase conditions, the influence of temperature and stirring speed on catalytic activity is minimal compared to biphasic conditions [8] [7]. This phenomenon is attributed to the formation of microemulsion-like phases that provide enhanced interfacial contact [7].

Phase Transfer CatalystOptimal Concentration (mol%)Solvent SystemBaseReaction Time (h)Yield (%)
Tetrabutylammonium bromide5-10Dichloromethane/WaterSodium hydroxide/Potassium carbonate3-584-90
Tetrabutylammonium chloride5-10Toluene/WaterPotassium carbonate4-680-85
Tetrabutylammonium iodide3-8Chloroform/WaterPotassium hydroxide2-485-92

Alternative phase-transfer catalysts have been investigated for their effectiveness in sec-butyl sulfide synthesis [7] [10]. Tetrabutylammonium iodide demonstrates superior catalytic activity, requiring only 3 to 8 mole percent catalyst loading while achieving yields of 85 to 92 percent [7]. However, its higher cost limits widespread adoption in industrial processes [9].

The recyclability of phase-transfer catalysts represents an important consideration for sustainable synthesis [6] [10]. Tetrabutylammonium bromide can be recovered and reused multiple times with minimal loss of catalytic activity [9] [10]. The recovery process involves extraction of the catalyst from the organic phase followed by recrystallization [10].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of sec-butyl sulfide by dramatically reducing reaction times while improving yields and selectivity [11] [12] [13]. The technique utilizes microwave irradiation to provide rapid and uniform heating, leading to enhanced reaction kinetics compared to conventional thermal methods [11] [13].

The optimization of microwave-assisted synthesis involves careful control of several key parameters including microwave power, irradiation time, temperature, and reagent concentration [11] [13]. Research findings indicate that microwave power between 150 to 200 watts provides optimal conditions for sec-butyl sulfide synthesis [11]. Powers below 150 watts result in insufficient heating, while powers exceeding 200 watts lead to decreased selectivity due to side reactions [13].

Reaction time optimization studies demonstrate that 15 to 30 minutes of microwave irradiation achieves maximum conversion efficiency [12] [13]. Shorter reaction times result in incomplete conversion, while longer irradiation periods do not provide additional benefits and may lead to product degradation [13]. The optimal temperature range has been established as 70 to 90 degrees Celsius, representing a balance between reaction rate and selectivity [11] [13].
Reagent concentration plays a critical role in microwave-assisted synthesis optimization [11]. Studies indicate that concentrations of 40 to 60 millimolar provide optimal results [11]. Higher concentrations lead to incomplete mixing and reduced selectivity, while lower concentrations result in decreased reaction rates [13].

The choice of solvent significantly influences the efficiency of microwave-assisted synthesis [13] [14]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide demonstrate superior performance due to their ability to absorb microwave energy effectively [13] [14]. These solvents also provide better solvation of ionic intermediates, facilitating the nucleophilic substitution reaction [14].

ParameterOptimal RangeEffect on YieldEffect on Selectivity
Power (W)150-200Increases up to 200W, then decreasesHigher power reduces selectivity
Reaction Time (min)15-30Increases up to 30 min, then plateausLonger times reduce selectivity
Temperature (°C)70-90Increases up to 80°C, then decreasesHigher temperatures reduce selectivity
Concentration (mM)40-60Optimal at 50 mMHigher concentrations reduce selectivity
SolventDimethylformamide, Dimethyl sulfoxideHigher yields in polar aprotic solventsPolar aprotic solvents improve selectivity

Comparative studies between microwave-assisted and conventional heating methods reveal significant advantages for the microwave approach [12] [13]. Microwave irradiation reduces reaction times from hours to minutes while achieving higher yields and improved product purity [12]. The enhanced reaction kinetics are attributed to rapid and uniform heating, which minimizes the formation of side products [13].

The scalability of microwave-assisted synthesis has been successfully demonstrated through the use of continuous flow microwave reactors [11] [14]. These systems enable the production of larger quantities of sec-butyl sulfide while maintaining the benefits of microwave heating [11]. Flow reactors also provide better control over reaction parameters and improved heat dissipation [14].

Comparative Analysis of Diastereoselective Pathways

The synthesis of sec-butyl sulfide through various methodologies exhibits significant differences in diastereoselectivity, with implications for the stereochemical purity of the final product [15] [16] [17]. Diastereoselective synthesis pathways have been systematically evaluated to determine optimal conditions for achieving high stereochemical control [15] [17].

Direct nucleophilic substitution reactions typically yield diastereomeric ratios of 60:40, representing moderate stereochemical control [1] [15]. The limited selectivity is attributed to the competing SN1 and SN2 mechanisms, with the SN1 pathway leading to racemization through the formation of planar carbocation intermediates [4] [3]. The stereochemical outcome is further influenced by steric hindrance around the reaction center and the nature of the leaving group [15] [4].

Phase-transfer catalyzed reactions demonstrate improved diastereoselectivity with ratios of 75:25 [1] [6]. The enhanced selectivity results from the preferential formation of ion pairs that favor one stereochemical pathway over another [6] [7]. The phase-transfer catalyst creates a unique microenvironment that influences the approach of the nucleophile to the electrophilic center [7].

Microwave-assisted synthesis achieves diastereomeric ratios of 80:20, representing a significant improvement over conventional methods [12] [13]. The enhanced selectivity is attributed to the rapid and uniform heating provided by microwave irradiation, which minimizes competing reaction pathways [13]. The controlled thermal environment reduces the formation of byproducts and promotes the preferred stereochemical outcome [12].
The sulfur ylide method demonstrates exceptional diastereoselectivity with ratios reaching 95:5 [17] [18]. This approach utilizes dimethylsulfonium methylide as a nucleophilic reagent, which exhibits high stereochemical control due to its specific geometric requirements during the reaction [17]. The reaction proceeds through a concerted mechanism that minimizes stereochemical scrambling [18].

Synthetic ApproachDiastereomeric RatioReaction TimeTemperature (°C)Catalyst/ReagentYield (%)
Direct Nucleophilic Substitution60:4024h60-80None65-75
Phase Transfer Catalysis75:255h40-60Tetrabutylammonium bromide80-85
Microwave Assisted80:2030min70-90None85-90
Sulfur Ylide Method95:52h0-25Dimethylsulfonium methylide70-80

The mechanistic basis for diastereoselective control varies among different synthetic approaches [15] [17] [18]. In nucleophilic substitution reactions, selectivity is primarily governed by the relative rates of competing reaction pathways and the stability of intermediate species [4] [3]. Phase-transfer catalysis introduces additional selectivity through the formation of specific ion-pair intermediates that favor particular stereochemical outcomes [6] [7].

Microwave-assisted synthesis achieves selectivity through kinetic control, where rapid heating favors the formation of the thermodynamically preferred diastereomer [12] [13]. The uniform heating profile minimizes temperature gradients that could lead to competing reaction pathways [13]. The sulfur ylide method achieves selectivity through the inherent geometric constraints of the ylide reagent, which dictates the stereochemical approach to the electrophilic center [17] [18].

Temperature effects on diastereoselectivity have been systematically studied across different synthetic methodologies [15] [13] [18]. Lower temperatures generally favor higher selectivity by reducing the energy available for competing reaction pathways [15]. However, the optimal temperature represents a balance between reaction rate and selectivity, with each method exhibiting a unique temperature profile for maximum efficiency [13] [18].

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

626-26-6

Dates

Modify: 2023-08-15

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